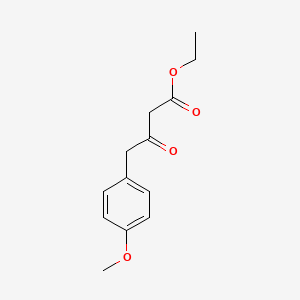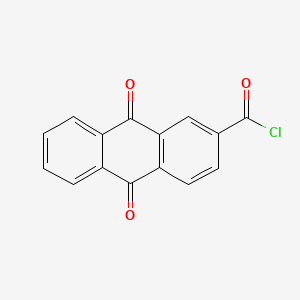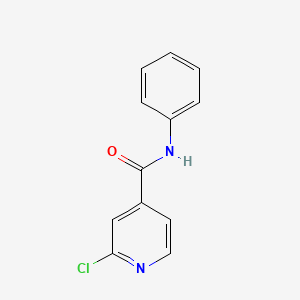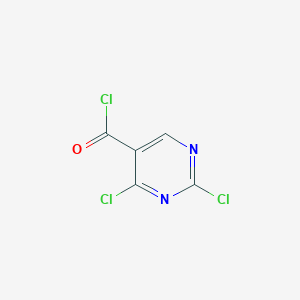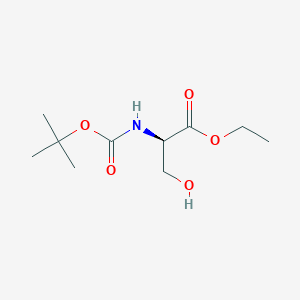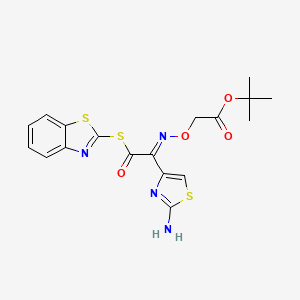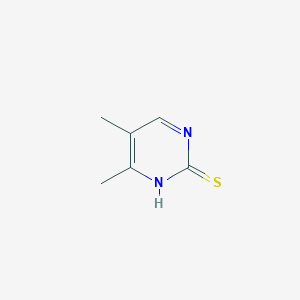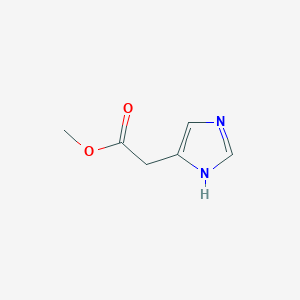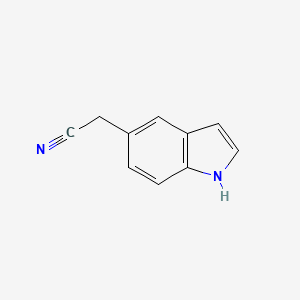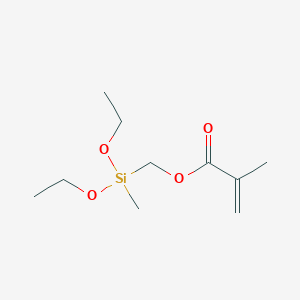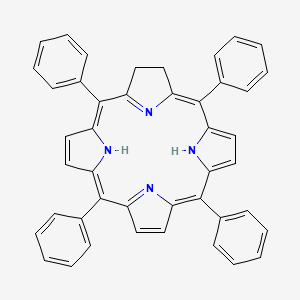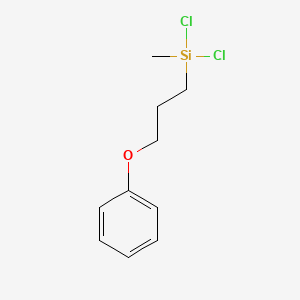
3-Phenoxypropylmethyldichlorosilane
Overview
Description
3-Phenoxypropylmethyldichlorosilane is an organochlorosilane compound with the molecular formula C10H14Cl2OSi. It is a liquid at room temperature and is commonly used as a chemical intermediate in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenoxypropylmethyldichlorosilane can be synthesized through the reaction of phenol with propylene oxide to form phenoxylated propylene, followed by the reaction with methyldichlorosilane under controlled conditions. The reaction typically requires a catalyst and is conducted under anhydrous conditions to prevent hydrolysis of the silane group.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving the controlled addition of reactants and the use of specialized reactors to ensure consistent quality and yield. The process is monitored closely to maintain the desired reaction conditions and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Phenoxypropylmethyldichlorosilane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various nucleophiles can be used to substitute the chlorine atoms in the compound.
Major Products Formed:
Oxidation: Phenolic derivatives and siloxanes.
Reduction: Alcohols and silanes.
Substitution: Siloxanes and organosilicon compounds.
Scientific Research Applications
3-Phenoxypropylmethyldichlorosilane is widely used in scientific research due to its versatile chemical properties. It is employed in the synthesis of siloxane polymers, which are used in a variety of applications, including coatings, adhesives, and sealants. Additionally, it is used in the preparation of organosilicon compounds for use in organic synthesis and materials science.
Mechanism of Action
The mechanism by which 3-Phenoxypropylmethyldichlorosilane exerts its effects involves the formation of siloxane bonds through hydrolysis and condensation reactions. The molecular targets and pathways involved include the formation of siloxane networks, which contribute to the material properties of the resulting compounds.
Comparison with Similar Compounds
Phenylmethyldichlorosilane
Vinylmethyldichlorosilane
Ethylmethyldichlorosilane
Methylphenyldichlorosilane
Properties
IUPAC Name |
dichloro-methyl-(3-phenoxypropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2OSi/c1-14(11,12)9-5-8-13-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVPUEUBWCITSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCCOC1=CC=CC=C1)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554656 | |
| Record name | Dichloro(methyl)(3-phenoxypropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28229-56-3 | |
| Record name | Dichloro(methyl)(3-phenoxypropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


